molecular formula C7H12N2O B12889986 3,5-Diethyl-1,2-oxazol-4-amine CAS No. 87675-35-2

3,5-Diethyl-1,2-oxazol-4-amine

Cat. No.: B12889986
CAS No.: 87675-35-2
M. Wt: 140.18 g/mol
InChI Key: VRGDRFRWHASLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethylisoxazol-4-amine is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity . The reaction conditions usually involve mild bases like sodium bicarbonate at ambient temperatures .

Industrial Production Methods: Industrial production of 3,5-Diethylisoxazol-4-amine may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent product quality and yield. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethylisoxazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of substituted isoxazoles .

Mechanism of Action

The mechanism of action of 3,5-Diethylisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: 3,5-Diethylisoxazol-4-amine is unique due to its specific ethyl substitutions, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .

Properties

CAS No.

87675-35-2

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3,5-diethyl-1,2-oxazol-4-amine

InChI

InChI=1S/C7H12N2O/c1-3-5-7(8)6(4-2)10-9-5/h3-4,8H2,1-2H3

InChI Key

VRGDRFRWHASLDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)CC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.